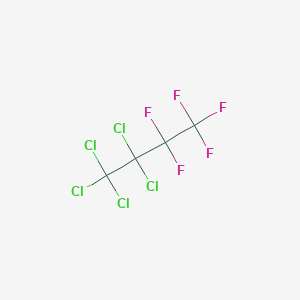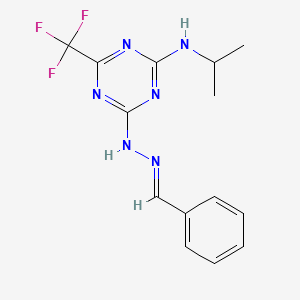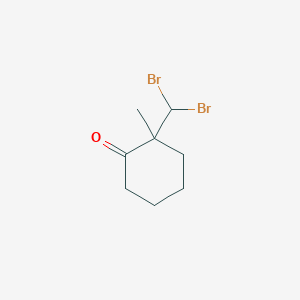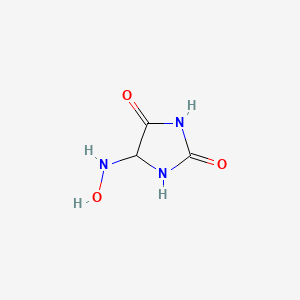
1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
The synthesis of 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane typically involves the halogenation of butane derivativesIndustrial production methods often utilize electrochemical fluorination, where butane is subjected to an electric current in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine and chlorine atoms .
Chemical Reactions Analysis
1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under controlled temperatures and pressures to ensure desired product formation.
Scientific Research Applications
1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology and Medicine: Investigated for its potential use in drug development and as a model compound in biochemical studies.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved often include the activation of specific enzymes or receptors that facilitate the compound’s effects .
Comparison with Similar Compounds
1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Similar in structure but with fewer fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,3,3-Pentafluorobutane: Contains only fluorine atoms, making it less reactive in certain substitution reactions compared to its chlorinated counterpart.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential for diverse applications.
Properties
IUPAC Name |
1,1,1,2,2-pentachloro-3,3,4,4,4-pentafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl5F5/c5-1(6,3(7,8)9)2(10,11)4(12,13)14 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXINJIOQHNGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl5F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348804 |
Source


|
| Record name | 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170788-16-6 |
Source


|
| Record name | 1,1,1,2,2-Pentachloro-3,3,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)
